L-Tyrosine

Description

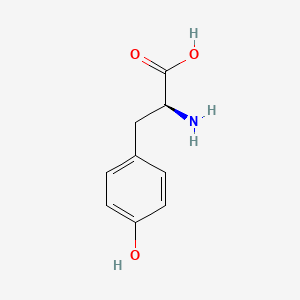

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25619-78-7 | |

| Record name | L-Tyrosine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25619-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1023730 | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless | |

| Record name | Tyrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BOILING POINT: SUBLIMES | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

FINE SILKY NEEDLES, White crystals | |

CAS No. |

60-18-4, 25619-78-7 | |

| Record name | L-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Tyrosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42HK56048U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

344 °C, 343 °C | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Whitepaper: L-Tyrosine as a Foundational Precursor for Catecholamine Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The amino acid L-Tyrosine serves as the indispensable starting material for the biosynthesis of catecholamines—a critical class of neurotransmitters and hormones including dopamine, norepinephrine, and epinephrine. The conversion of this compound into these vital neurochemicals is governed by a tightly regulated enzymatic cascade, with Tyrosine Hydroxylase (TH) acting as the rate-limiting enzyme. Understanding this pathway is paramount for research in neuroscience, pharmacology, and the development of therapeutics for a spectrum of disorders, from Parkinson's disease to stress and attention-related conditions. This guide provides an in-depth examination of the catecholamine synthesis pathway, the intricate regulatory mechanisms of its key enzymes, and the validated analytical methodologies required for its study. We present detailed protocols for in vivo sampling and quantification, offering a robust framework for researchers and drug development professionals aiming to modulate or measure catecholaminergic systems.

Introduction: The Central Role of this compound

In the landscape of neurochemistry, few pathways are as fundamental and therapeutically relevant as the synthesis of catecholamines from this compound. Catecholamines are integral to numerous physiological and cognitive processes, including motor control, mood, attention, and the "fight-or-flight" stress response.[1] The availability of this compound, a non-essential amino acid derived from dietary sources or synthesized from phenylalanine, is the foundational step for the production of dopamine, norepinephrine, and epinephrine.[2][3] The synthesis primarily occurs in the central nervous system, sympathetic neurons, and the adrenal medulla.[4][5] This guide delineates the biochemical journey from this compound to functional catecholamines, exploring the enzymatic control points that represent key targets for pharmacological intervention and the analytical techniques essential for their investigation.

The Core Biochemical Pathway: From this compound to Epinephrine

The synthesis of catecholamines is a four-step enzymatic cascade that takes place in the cytosol of catecholaminergic neurons and chromaffin cells of the adrenal medulla, with the third step occurring within synaptic vesicles.[6][7][8]

Step 1: this compound → L-DOPA (The Rate-Limiting Step)

The pathway is initiated by the enzyme Tyrosine Hydroxylase (TH), which catalyzes the hydroxylation of this compound to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][4] This step is the slowest in the sequence and, therefore, serves as the primary point of regulation for the entire pathway.[5][9][10] The reaction requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (BH₄) as cofactors.[4][11]

Step 2: L-DOPA → Dopamine

L-DOPA is rapidly converted to dopamine through the removal of a carboxyl group, a reaction catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase.[5][12] This enzyme requires pyridoxal phosphate (Vitamin B6) as a cofactor.[11][12]

Step 3: Dopamine → Norepinephrine

For neurons that produce norepinephrine, dopamine is transported from the cytosol into synaptic vesicles. Inside these vesicles, the enzyme Dopamine β-Hydroxylase (DBH) catalyzes the hydroxylation of dopamine to form norepinephrine.[6][7] This reaction requires ascorbate (Vitamin C) and copper (Cu²⁺) as cofactors.[5][13][14] DBH is the only enzyme in this pathway that is membrane-bound, located within the vesicles.[6][7]

Step 4: Norepinephrine → Epinephrine

In the adrenal medulla and specific neurons, the final step is the conversion of norepinephrine to epinephrine.[15] This reaction is catalyzed by Phenylethanolamine N-Methyltransferase (PNMT), which transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the nitrogen atom of norepinephrine.[15][16][17]

Caption: The enzymatic pathway of catecholamine synthesis from this compound.

Enzymology and In-depth Regulation

The cellular concentration of catecholamines is meticulously controlled through complex regulatory mechanisms acting on the biosynthetic enzymes, primarily Tyrosine Hydroxylase.

Tyrosine Hydroxylase (TH): The Master Regulator

As the rate-limiting enzyme, TH is subject to multiple forms of regulation, ensuring that catecholamine synthesis matches physiological demand.[18][19]

-

Feedback Inhibition: The primary short-term regulatory mechanism is feedback inhibition by the end-product catecholamines (dopamine, norepinephrine, epinephrine).[4][9][18] These molecules compete with the cofactor tetrahydrobiopterin (BH₄) at the regulatory domain of TH, reducing its catalytic activity.[9][20]

-

Phosphorylation: Neuronal activity and second messenger systems can lead to the phosphorylation of serine residues (Ser19, Ser31, and Ser40 in humans) on the N-terminal regulatory domain of TH.[4][20] Phosphorylation, particularly at Ser40, alleviates the feedback inhibition caused by catecholamines, thereby increasing enzyme activity.[1][4][18] This provides a mechanism for rapid, demand-driven synthesis.

-

Long-Term Regulation (Gene Expression): Chronic stimuli, such as prolonged stress or drug administration (e.g., cocaine), can lead to an increase in the transcription of the TH gene, resulting in a higher concentration of the enzyme itself.[4][19] This represents a long-term adaptation to sustained demand.

Caption: Key regulatory mechanisms of Tyrosine Hydroxylase (TH) activity.

Other Key Enzymes

| Enzyme | Location | Cofactor(s) | Regulation & Notes |

| Aromatic L-Amino Acid Decarboxylase (AADC) | Cytosol | Pyridoxal Phosphate (Vitamin B6)[11] | Generally not rate-limiting. Its high activity ensures rapid conversion of L-DOPA to dopamine.[11] |

| Dopamine β-Hydroxylase (DBH) | Synaptic Vesicles | Ascorbic Acid (Vitamin C), Copper (Cu²⁺)[6][13] | Its activity is not typically considered rate-limiting under normal physiological conditions.[7] Genetic deficiencies in DBH can lead to a complete absence of norepinephrine and epinephrine.[21] |

| Phenylethanolamine N-Methyltransferase (PNMT) | Cytosol (Adrenal Medulla, some neurons) | S-adenosyl-L-methionine (SAM)[15] | Expression is highly regulated by glucocorticoids (e.g., cortisol) diffusing from the adrenal cortex to the medulla.[15][22] This is why the adrenal gland is the primary site of epinephrine production.[16] |

Pharmacological & Therapeutic Implications

L-DOPA: Bypassing the Rate-Limiting Step in Parkinson's Disease

Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a profound dopamine deficiency.[23] Direct administration of dopamine is ineffective as it cannot cross the blood-brain barrier.[23][24] Levodopa (L-DOPA), however, can cross this barrier via an amino acid transporter.[24][25] Once in the brain, it is converted to dopamine by AADC, effectively bypassing the rate-limiting TH step and repleting dopamine levels.[25][26] For over 40 years, L-DOPA has remained the most potent therapy for the motor symptoms of Parkinson's disease.[26][27] It is typically co-administered with a peripheral AADC inhibitor (like carbidopa) to prevent its premature conversion to dopamine outside the brain, which minimizes side effects and increases central bioavailability.[27]

This compound Supplementation: Enhancing Catecholamine Reserves

Under conditions of high cognitive demand or acute stress, the firing rate of catecholaminergic neurons increases, potentially depleting neurotransmitter levels. Research suggests that this compound supplementation may help sustain cognitive performance and mitigate the effects of stress by bolstering the raw material needed for catecholamine synthesis.[[“]] Its efficacy is most pronounced in situations where catecholamine demand outstrips the normal synthesis capacity.[[“]]

Analytical Methodologies for Catecholamine Quantification

Accurate measurement of catecholamines and their metabolites is crucial for both preclinical research and clinical diagnostics.[29][30] The combination of in vivo microdialysis for sample collection and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for analysis represents a gold standard methodology.[31][32]

Caption: Experimental workflow for in vivo microdialysis and HPLC-ECD analysis.

Protocol: In Vivo Microdialysis for Neurotransmitter Sampling

Microdialysis is a powerful technique for sampling the extracellular fluid of discrete brain regions in a living animal, allowing for the measurement of neurotransmitter concentrations.[31][33][34]

Causality: This method is chosen because it allows for the direct measurement of neurochemical changes in response to pharmacological or behavioral manipulations in real-time, providing a high degree of temporal and spatial resolution.[35]

Methodology:

-

Probe Implantation: Stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum) in an anesthetized animal. Allow for a recovery period of at least 24-48 hours.

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (with a semipermeable membrane of a specific molecular weight cutoff) into the guide cannula.

-

Perfusion: Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min). The low flow rate is critical to maximize the recovery of analytes from the extracellular space.[35]

-

Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline. Traumatic effects from probe insertion can artificially elevate neurotransmitter levels, making this stabilization period essential for valid data interpretation.[34]

-

Sample Collection: Collect the resulting dialysate into vials, often containing a small amount of antioxidant (e.g., acetic or perchloric acid) to prevent catecholamine degradation, using a refrigerated fraction collector. Samples are typically collected in 10-20 minute intervals.

-

Storage: Immediately freeze the collected samples at -80°C pending analysis.

Protocol: HPLC-ECD for Catecholamine Quantification

HPLC-ECD is the preferred method for analyzing catecholamines due to its exceptional sensitivity and selectivity for electroactive compounds.[30][36][37]

Causality: Catecholamines contain a catechol group that is easily oxidized. An electrochemical detector applies a specific potential to a working electrode; when the catecholamines elute from the HPLC column and pass over this electrode, they are oxidized, generating an electrical current that is directly proportional to their concentration. This provides a highly sensitive and specific signal.[36][38]

Methodology:

-

System Preparation:

-

Mobile Phase: Prepare a filtered and degassed mobile phase, typically an acetate-citrate buffer containing an ion-pairing agent (e.g., sodium 1-octanesulfonate) and a small percentage of organic solvent (e.g., acetonitrile or methanol). The ion-pairing agent improves the retention and separation of the charged amine compounds on a C18 reverse-phase column.[38]

-

HPLC Column: Use a reverse-phase C18 column designed for catecholamine analysis.[36]

-

ECD Settings: Set the potential of the analytical cell (e.g., +650 to +800 mV vs. Ag/AgCl reference electrode) to a level optimal for oxidizing catecholamines without excessive background noise.[37][38]

-

-

Calibration:

-

Prepare a series of standard solutions with known concentrations of norepinephrine, epinephrine, dopamine, and an internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA).

-

Inject these standards into the HPLC system to generate a calibration curve, plotting peak area ratio (analyte/internal standard) against concentration. The linearity of this curve (R² > 0.99) validates the quantitative accuracy of the assay.[36][39]

-

-

Sample Analysis:

-

Thaw the microdialysis samples and add a known amount of the internal standard to each. The internal standard is crucial as it co-elutes with the analytes and corrects for any variability in injection volume or detector response.

-

Inject the samples into the HPLC system using an autosampler.

-

-

Data Quantification:

-

Identify the peaks in the resulting chromatogram based on their retention times compared to the standards.

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the concentration of each catecholamine in the sample using the regression equation derived from the calibration curve.

-

| HPLC-ECD Parameter | Typical Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., 3-5 µm, 150 x 4.6 mm) | Provides hydrophobic separation of catecholamines from more polar compounds. |

| Mobile Phase | Acetate-Citrate Buffer (pH 3.5-4.5) with ion-pairing agent & Methanol/Acetonitrile | The acidic pH ensures the amines are protonated, and the ion-pairing agent enhances retention and resolution. |

| Flow Rate | 0.8 - 1.2 mL/min | Balances analysis time with separation efficiency. |

| Detector Potential | +650 to +800 mV vs. Ag/AgCl | Optimizes signal-to-noise ratio for the oxidation of catecholamines. |

| Internal Standard | Dihydroxybenzylamine (DHBA) | Structurally similar to catecholamines but not endogenously present; corrects for analytical variability. |

Conclusion and Future Directions

The this compound to catecholamine pathway remains a cornerstone of neuropharmacology. Its elegant enzymatic cascade, centered on the master regulatory control of Tyrosine Hydroxylase, offers multiple targets for therapeutic intervention. A thorough understanding of this pathway, from its molecular underpinnings to the practicalities of its measurement, is essential for advancing drug development for neurological and psychiatric disorders. Future research will likely focus on the cell-specific regulation of these enzymes, the role of genetic variations in TH and other pathway enzymes in disease susceptibility, and the development of novel analytical techniques with even greater sensitivity and temporal resolution to unravel the subtle dynamics of catecholaminergic neurotransmission.

References

- 1. Tyrosine Hydroxylase (TH): Rate-Limiting Enzyme in Catecholamine Synthesis | Bio-Techne [bio-techne.com]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. intercell-pharma.de [intercell-pharma.de]

- 4. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 7. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PathWhiz [pathbank.org]

- 9. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. droracle.ai [droracle.ai]

- 13. Dopamine Beta Hydroxylase Enzyme: Its Function and Dysfunction - MosaicDX [mosaicdx.com]

- 14. Dopamine-β-Hydroxylase (DBH), Its Cofactors and Other Biochemical Parameters in the Serum of Neurological Patients in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. PNMT - Creative Enzymes [creative-enzymes.com]

- 18. Tyrosine hydroxylase: regulation by feedback inhibition and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intricate regulation of tyrosine hydroxylase activity and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. DBH gene: MedlinePlus Genetics [medlineplus.gov]

- 22. Location, development, control, and function of extraadrenal phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. How does levodopa help Parkinson's disease? [drugs.com]

- 24. Levodopa - Wikipedia [en.wikipedia.org]

- 25. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. New Form of Drug Helping Some Patients with Parkinson’s | Atrium Health Wake Forest Baptist [wakehealth.edu]

- 27. Levodopa in the treatment of Parkinson's disease: current status and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. consensus.app [consensus.app]

- 29. Measurement of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. jasco-global.com [jasco-global.com]

- 31. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]

- 33. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pubs.acs.org [pubs.acs.org]

- 36. tandfonline.com [tandfonline.com]

- 37. theanalyticalscientist.com [theanalyticalscientist.com]

- 38. glsciences.com [glsciences.com]

- 39. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

Role of L-Tyrosine in neuronal function and signaling pathways

An In-Depth Technical Guide to the Role of L-Tyrosine in Neuronal Function and Signaling Pathways

Abstract

This compound, a non-essential amino acid, serves as a critical precursor for the synthesis of catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. Its availability and metabolism are pivotal to a vast array of neurological functions, including motor control, motivation, stress response, and cognitive performance. This technical guide provides a comprehensive examination of this compound's journey from the bloodstream to its ultimate role in modulating complex neuronal signaling cascades. We will explore its transport across the blood-brain barrier, the tightly regulated enzymatic pathway of catecholamine synthesis, the downstream signaling of dopaminergic and noradrenergic systems, and the functional consequences for the central nervous system. Furthermore, this guide details robust experimental methodologies for investigating these pathways, offering a valuable resource for researchers, scientists, and drug development professionals in the field of neuroscience.

Bioavailability and Transport Across the Blood-Brain Barrier

The journey of this compound into the central nervous system (CNS) is a regulated process, primarily mediated by the large neutral amino acid (LNAA) transporter system at the blood-brain barrier (BBB).[1] This transport is competitive, meaning this compound vies for uptake with other LNAAs, such as phenylalanine, leucine, and tryptophan.[1] Consequently, the ratio of plasma this compound to other LNAAs is a more significant determinant of its brain influx than its plasma concentration alone.[1]

Positron Emission Tomography (PET) studies using L-[1-11C]tyrosine have provided quantitative insights into this transport mechanism in humans.[2][3] These studies have established kinetic models to measure the brain intransport rate and net utilization of this compound.

| Parameter | Healthy Controls | Reference |

| Brain Intransport Rate Constant (k1) | 0.052 ml/g/min | [2][3] |

| Influx Rate | 2.97 nmol/g/min | [2][3] |

| Net Utilization Rate | 0.883 nmol/g/min | [2] |

Table 1: Kinetic parameters of this compound transport into the human brain as determined by PET imaging.

Understanding the dynamics of this transport is crucial, as alterations in this compound availability can directly impact the synthesis of downstream neurotransmitters, particularly in neurons that are firing actively.[[“]][[“]]

The Catecholamine Synthesis Pathway: A Cornerstone of Neuronal Communication

Once inside the neuron, this compound is the substrate for a multi-step enzymatic cascade that produces the catecholamines. This pathway is fundamental to the function of dopaminergic and noradrenergic systems.[6][7][8]

-

Conversion to L-DOPA: The first and rate-limiting step is the hydroxylation of this compound to L-3,4-dihydroxyphenylalanine (L-DOPA).[9][10][11] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) , which requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (BH4) as cofactors.[10][12][13]

-

Synthesis of Dopamine: L-DOPA is then rapidly decarboxylated to form dopamine by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase, which uses pyridoxal phosphate (PLP) as a cofactor.[6][9][14]

-

Synthesis of Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by Dopamine β-Hydroxylase (DBH) .[15][16][17]

-

Synthesis of Epinephrine: In a smaller subset of neurons and the adrenal medulla, norepinephrine can be further methylated to form epinephrine by Phenylethanolamine N-Methyltransferase (PNMT) .[7][15][16]

References

- 1. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]

- 2. The transport of tyrosine into the human brain as determined with L-[1-11C]tyrosine and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. consensus.app [consensus.app]

- 5. consensus.app [consensus.app]

- 6. Dopamine - Wikipedia [en.wikipedia.org]

- 7. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PathWhiz [pathbank.org]

- 9. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 11. The function of tyrosine hydroxylase in the normal and Parkinsonian brain. | PMI Translation [vumc.org]

- 12. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tyrosine hydroxylase and regulation of dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide on the Indispensable Role of L-Tyrosine in Thyroid Hormone Production

Abstract: This technical guide provides an in-depth exploration of the critical role of the amino acid L-Tyrosine in the biosynthesis of thyroid hormones. It is intended for an audience of researchers, scientists, and professionals in drug development. The document elucidates the intricate biochemical pathways, enzymatic reactions, and regulatory mechanisms that govern the transformation of this compound into the metabolically active thyroid hormones, thyroxine (T4) and triiodothyronine (T3). Furthermore, this guide details established and innovative experimental protocols for the in-vitro study of thyroid hormone synthesis, offering a robust framework for future research and therapeutic development.

Introduction: The Foundational Role of this compound in Endocrine Homeostasis

The thyroid gland, a critical component of the endocrine system, orchestrates a vast array of physiological processes, including metabolism, growth, and development, through the secretion of thyroid hormones.[1][2] The synthesis of these essential hormones is fundamentally dependent on two key substrates: iodine and the non-essential amino acid, this compound.[3][4] While the body can produce this compound from phenylalanine, its availability is a rate-limiting factor in thyroid hormone production, particularly under conditions of physiological stress.[5] This guide will dissect the molecular journey of this compound from its incorporation into the thyroglobulin scaffold to its ultimate transformation into hormonally active T3 and T4.

The Biochemical Cascade: From this compound to Active Thyroid Hormones

The synthesis of thyroid hormones is a multi-step process that occurs within the follicular cells and the colloid of the thyroid gland. This compound's involvement is central to this pathway, serving as the molecular backbone upon which these hormones are constructed.

Thyroglobulin Synthesis: The Protein Scaffold

The process begins with the synthesis of thyroglobulin (Tg), a large glycoprotein, within the follicular cells of the thyroid.[6][7] Each molecule of thyroglobulin contains numerous tyrosine residues, which are the sites of subsequent iodination and coupling reactions.[6][8]

Iodide Uptake and Oxidation: Preparing the Key Ingredient

Concurrent to thyroglobulin synthesis, iodide is actively transported from the bloodstream into the follicular cells by the Sodium/Iodide Symporter (NIS).[9][10][11] Once inside the cell, iodide is transported to the apical membrane, where it is oxidized to a more reactive form, iodine, by the enzyme thyroid peroxidase (TPO) in the presence of hydrogen peroxide.[12][13][14]

Iodination of Tyrosine Residues: The Formation of Precursors

The newly formed reactive iodine then attaches to the tyrosine residues on the thyroglobulin molecule, a process also catalyzed by TPO.[12][15] This iodination can result in the formation of two key precursors: monoiodotyrosine (MIT), where one iodine atom is attached to a tyrosine residue, and diiodotyrosine (DIT), where two iodine atoms are attached.[7][16][17]

Coupling of Iodotyrosines: The Birth of Thyroid Hormones

The final step in the synthesis of thyroid hormones involves the coupling of these iodinated tyrosine residues, another reaction catalyzed by TPO.[15]

-

The coupling of two DIT molecules results in the formation of thyroxine (T4) .[16]

-

The coupling of one MIT molecule and one DIT molecule forms triiodothyronine (T3) .[16]

These newly synthesized hormones remain attached to the thyroglobulin backbone and are stored in the colloid of the thyroid follicle.[6]

Regulatory Mechanisms Governing Thyroid Hormone Synthesis

The production of thyroid hormones is a tightly regulated process, primarily controlled by the hypothalamic-pituitary-thyroid (HPT) axis.[1][18][19]

-

The hypothalamus releases thyrotropin-releasing hormone (TRH), which stimulates the anterior pituitary gland.[2][20]

-

In response, the pituitary gland secretes thyroid-stimulating hormone (TSH).[1][18]

-

TSH acts on the thyroid gland, stimulating all stages of thyroid hormone synthesis, including iodide uptake, thyroglobulin synthesis, and the activity of TPO.[19][21]

A negative feedback loop exists where elevated levels of T3 and T4 in the bloodstream inhibit the release of both TRH and TSH, thus maintaining hormonal balance.[1][2][18]

Visualizing the Pathway: From this compound to T3/T4

The following diagram illustrates the key steps in the synthesis of thyroid hormones, highlighting the central role of this compound.

Caption: Biochemical pathway of thyroid hormone synthesis.

Experimental Protocols for Investigating this compound's Role

To rigorously investigate the role of this compound in thyroid hormone production, a combination of in-vitro models and analytical techniques is essential.

In-Vitro Models for Thyroid Research

The evolution of in-vitro models has provided powerful tools to study thyroid biology.

| Model Type | Description | Advantages | Disadvantages |

| 2D Cell Culture | Monolayers of primary thyroid cells or immortalized cell lines (e.g., FRTL-5).[22] | High-throughput screening, ease of manipulation. | Loss of physiological architecture and cell-cell interactions.[23][24] |

| 3D Spheroids/Organoids | Self-assembled three-dimensional structures of thyroid cells that mimic the follicular architecture.[25][26][27] | More physiologically relevant, recapitulate in-vivo functions like hormone production.[28][29][30] | More complex culture conditions, lower throughput. |

| Thyroid Microtissues | Reconstructed human thyroid microtissues from primary cells.[28][31] | Closely mimics human thyroid physiology, suitable for chemical screening.[31] | Requires specialized techniques and donor tissue. |

Experimental Workflow: Quantifying Thyroid Hormone Synthesis

The following workflow provides a step-by-step methodology to assess the impact of this compound availability on thyroid hormone production in a 3D thyroid organoid model.

Caption: Workflow for assessing this compound's impact on thyroid hormone synthesis.

Analytical Techniques for Hormone Quantification

Accurate quantification of T3 and T4 is crucial for these studies.

| Technique | Principle | Advantages | Disadvantages |

| ELISA (Enzyme-Linked Immunosorbent Assay) | Antigen-antibody reaction with enzymatic detection. | High sensitivity, suitable for high-throughput screening. | Potential for cross-reactivity, may require specific antibody development. |

| RIA (Radioimmunoassay) | Competitive binding of radiolabeled and unlabeled antigen to a limited amount of antibody. | High sensitivity and specificity. | Involves handling of radioactive materials, requires specialized equipment. |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separation by chromatography followed by mass-based detection and quantification. | High specificity and accuracy, can measure multiple analytes simultaneously. | Higher cost, requires specialized expertise and instrumentation. |

The Causality of Experimental Choices

The selection of a 3D organoid model is predicated on its ability to more accurately reflect the in-vivo environment of the thyroid gland, thereby providing more translatable data.[25][26] Varying this compound concentrations allows for the determination of a dose-dependent relationship and potential saturation kinetics. The dual analysis of supernatant and cell lysates distinguishes between secreted and intracellular hormone pools, offering a more complete picture of hormone synthesis and release. Gene expression analysis provides mechanistic insights into how this compound availability may transcriptionally regulate the machinery of hormone production.

Conclusion: The Indispensable Nature of this compound and Future Directions

This compound is unequivocally a cornerstone of thyroid hormone biosynthesis. Its journey from a simple amino acid to the backbone of metabolically potent hormones is a testament to the elegance and complexity of endocrine physiology. A thorough understanding of this process is paramount for the development of novel therapeutic strategies for thyroid disorders.

Future research should focus on elucidating the finer points of post-translational modifications of thyroglobulin and their impact on this compound accessibility and hormone formation efficiency. Furthermore, investigating the interplay between this compound availability and other micronutrients, such as selenium and zinc, which are crucial for the function of deiodinases and other thyroid-related enzymes, will provide a more holistic understanding of thyroid health. The continued refinement of in-vitro models, particularly patient-derived organoids, will pave the way for personalized medicine approaches to thyroid disease.[27]

References

- 1. Thyroid - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. restartmed.com [restartmed.com]

- 5. This compound and Hypothyroidism | Paloma Health [palomahealth.com]

- 6. Thyroglobulin - Wikipedia [en.wikipedia.org]

- 7. Pathogenesis of Thyroglobulin - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Sodium Iodide Symporter: Its Role in Nuclear Medicine | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 12. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 13. forthwithlife.co.uk [forthwithlife.co.uk]

- 14. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The role of thyroglobulin in thyroid hormonogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. darwin-nutrition.fr [darwin-nutrition.fr]

- 18. Thyroid Hormones: Functions, Levels, and Regulation [exeltis.com]

- 19. Control of Thyroid Hormone Synthesis and Secretion [vivo.colostate.edu]

- 20. journals.physiology.org [journals.physiology.org]

- 21. scispace.com [scispace.com]

- 22. Frontiers | The Changing Face of in vitro Culture Models for Thyroid Cancer Research: A Systematic Literature Review [frontiersin.org]

- 23. Primary Cell Culture Systems for Human Thyroid Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Primary Cell Culture Systems for Human Thyroid Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Functional Thyroid Organoids—Powerful Stem Cell-Derived Models in Basic and Translational Research | MDPI [mdpi.com]

- 26. Functional Thyroid Organoids-Powerful Stem Cell-Derived Models in Basic and Translational Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. 3D Primary Human Thyroid Microtissues: An In Vitro Model for Studying Thyroid Hormone Disruption | LifeNet Health LifeSciences [lnhlifesciences.org]

- 29. researchgate.net [researchgate.net]

- 30. Culture Models for Studying Thyroid Biology and Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Development of an In Vitro Human Thyroid Microtissue Model for Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Building Block: An In-depth Technical Guide to the Physiological Roles of L-Tyrosine

Abstract

L-Tyrosine, a non-essential amino acid, is conventionally recognized for its fundamental role as a constituent of proteins. However, its physiological significance extends far beyond this structural capacity. This technical guide provides a comprehensive exploration of the multifaceted roles of this compound, delving into its critical function as a precursor to a cascade of bioactive molecules that govern a wide array of physiological processes. We will dissect the intricate enzymatic pathways that convert this compound into catecholamines, thyroid hormones, and melanin, providing insights into the regulation and kinetics of these transformations. Furthermore, this guide will present detailed, field-proven experimental protocols for the quantification of this compound and its derivatives, offering researchers and drug development professionals a practical resource for investigating its complex biology.

Introduction: The Metabolic Versatility of this compound

While ubiquitously incorporated into polypeptides, this compound's unique phenolic side chain serves as a versatile substrate for a series of pivotal enzymatic modifications. The hydroxylation and subsequent decarboxylation of this compound give rise to the catecholamine neurotransmitters, which are central to the regulation of mood, stress responses, and cognitive function. In the thyroid gland, the iodination of tyrosine residues within the thyroglobulin protein is the foundational step in the synthesis of thyroid hormones, the master regulators of metabolism. Finally, in melanocytes, this compound is the direct precursor to melanin, the pigment responsible for photoprotection and coloration. Understanding the intricate biochemistry of these pathways is paramount for elucidating the pathophysiology of numerous endocrine, neurological, and pigmentation disorders, and for the development of novel therapeutic interventions.

The Catecholamine Synthesis Pathway: From this compound to Neurotransmission

The conversion of this compound to the catecholamines—dopamine, norepinephrine, and epinephrine—is a cornerstone of neurobiology. This pathway is particularly active in dopaminergic neurons and the adrenal medulla.[1][2]

Enzymology and Regulation

The rate-limiting step in catecholamine biosynthesis is catalyzed by Tyrosine Hydroxylase (TH) .[3] This enzyme hydroxylates this compound to L-3,4-dihydroxyphenylalanine (L-DOPA), utilizing tetrahydrobiopterin (BH4) as a cofactor. The activity of TH is tightly regulated through multiple mechanisms:

-

Feedback Inhibition: The end-products of the pathway, particularly dopamine, can bind to TH and competitively inhibit its activity, creating a negative feedback loop to maintain homeostasis.[3][4]

-

Phosphorylation: TH activity is acutely modulated by phosphorylation at specific serine residues. For instance, phosphorylation of Ser40 by protein kinase A (PKA) alleviates feedback inhibition by catecholamines, thereby increasing enzyme activity.[3][5]

Following its synthesis, L-DOPA is rapidly converted to dopamine by Aromatic L-Amino Acid Decarboxylase (AADC) . In noradrenergic neurons, dopamine is further hydroxylated to norepinephrine by Dopamine β-hydroxylase (DBH) . Finally, in the adrenal medulla and certain neurons, norepinephrine is methylated to form epinephrine by Phenylethanolamine N-methyltransferase (PNMT) .

Cellular Signaling

Catecholamines exert their physiological effects by binding to adrenergic and dopaminergic receptors, which are G-protein coupled receptors (GPCRs).[6] These receptors are broadly classified into α- and β-adrenergic receptors and D1-like and D2-like dopamine receptors.[6][7] Ligand binding initiates intracellular signaling cascades, such as the activation of adenylyl cyclase and phospholipase C, leading to changes in cyclic AMP (cAMP) and intracellular calcium levels, respectively.[8][9] These second messengers, in turn, modulate a vast array of cellular processes, including neurotransmission, muscle contraction, and metabolism.[10]

Diagram 1: The Catecholamine Synthesis Pathway

References

- 1. altmedrev.com [altmedrev.com]

- 2. Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances - Amerigo Scientific [amerigoscientific.com]

- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine hydroxylase activity is regulated by two distinct dopamine-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchtrends.net [researchtrends.net]

- 8. researchgate.net [researchgate.net]

- 9. pharm.or.jp [pharm.or.jp]

- 10. youtube.com [youtube.com]

The Impact of L-Tyrosine on Mood and Affective States: A Mechanistic and Methodological Review

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: L-Tyrosine, a non-essential amino acid, serves as the direct precursor for the synthesis of the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which are fundamental to mood regulation, cognitive function, and the physiological response to stress. This technical guide provides an in-depth review of the neurochemical mechanisms underpinning this compound's effects and the research models used to investigate its impact on mood and affective states. We will explore the foundational biochemistry, detail preclinical and clinical experimental methodologies, and synthesize the current evidence to provide a comprehensive resource for professionals in neuroscience research and drug development.

Part 1: Foundational Neurochemistry and Mechanism of Action

The rationale for investigating this compound as a modulator of mood and affective states is grounded in its indispensable role in catecholamine synthesis. Under conditions of high neural demand, such as acute stress, the synthesis of these neurotransmitters can become limited by the availability of this compound.

The Catecholamine Synthesis Pathway

This compound is the starting substrate for a multi-step enzymatic pathway that produces dopamine, norepinephrine, and epinephrine.[1][2] This pathway is a cornerstone of neuropharmacology and is central to understanding this compound's potential therapeutic effects.

-

Tyrosine to L-DOPA: The process begins with the conversion of this compound to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) .[3][[“]] This is the rate-limiting step in the entire catecholamine synthesis cascade, meaning the speed of this reaction dictates the overall production rate of subsequent neurotransmitters.[5][6][7] This step requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (BH4) as cofactors.[3]

-

L-DOPA to Dopamine: L-DOPA is then rapidly converted to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase.[6][8][9] This reaction requires pyridoxal phosphate (vitamin B6) as a cofactor.[6]

-

Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine (noradrenaline) by the enzyme dopamine β-hydroxylase (DBH) .[[“]][10]

-

Norepinephrine to Epinephrine: In the adrenal medulla and specific central nervous system neurons, norepinephrine is subsequently converted to epinephrine (adrenaline) by the enzyme phenylethanolamine N-methyltransferase (PNMT) .[10][11]

The entire cascade is a highly regulated process, ensuring that the production of these potent signaling molecules is tightly controlled.

References

- 1. labme.ai [labme.ai]

- 2. nbinno.com [nbinno.com]

- 3. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 4. consensus.app [consensus.app]

- 5. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Tyrosine Hydroxylase (TH): Rate-Limiting Enzyme in Catecholamine Synthesis | Bio-Techne [bio-techne.com]

- 8. Dopamine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 11. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the Simultaneous Quantification of L-Tyrosine and its Metabolites in Human Plasma

Abstract

This application note describes a highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of L-Tyrosine and its key metabolites—L-DOPA, Dopamine, Homovanillic Acid (HVA), and Vanillylmandelic Acid (VMA)—in human plasma. This method employs a straightforward protein precipitation for sample preparation and utilizes stable isotope-labeled internal standards to ensure accuracy and precision. The protocol has been validated according to industry-standard guidelines and is suitable for clinical research, pharmacokinetic studies, and biomarker discovery.

Introduction: The Significance of the this compound Metabolic Pathway

This compound, a non-essential amino acid synthesized from phenylalanine, is a critical precursor for the biosynthesis of vital catecholamine neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine.[1][2] The metabolic cascade originating from this compound is fundamental to numerous physiological processes, including mood regulation, stress response, and cognitive function.[3] Consequently, the accurate quantification of this compound and its downstream metabolites in biological matrices like plasma is paramount for diagnosing and monitoring metabolic disorders, neurological diseases (e.g., Parkinson's disease), and certain types of cancer like neuroblastoma, which is often characterized by elevated levels of HVA and VMA.[4][5][6]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this type of bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities.[7][8] This application note provides a comprehensive, field-proven protocol designed for reliability and reproducibility.

This compound Metabolic Pathway

The enzymatic conversion of this compound initiates a cascade that produces several crucial bioactive molecules. Understanding this pathway is essential for interpreting the quantitative data. The targeted analytes in this method represent key checkpoints in this metabolic route.

Experimental Protocol

This protocol is designed as a self-validating system, where the use of stable isotope-labeled internal standards for each analyte is critical for correcting variations during sample preparation and analysis.[9]

Materials and Reagents

-

Analytes & Internal Standards: this compound, L-DOPA, Dopamine-HCl, HVA, VMA, and their corresponding stable isotope-labeled standards (e.g., this compound-¹³C₉,¹⁵N, L-DOPA-d₃, Dopamine-d₄, HVA-d₅, VMA-d₃). All standards should be of ≥98% purity.

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade).

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Plasma: Drug-free human plasma with K₂EDTA as anticoagulant.

Standard and QC Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard (IS) in an appropriate solvent (e.g., Methanol with 0.1% Formic Acid). Store at -80°C.

-

Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in 50:50 Methanol:Water. These will be used to spike into plasma for calibration curves and quality control (QC) samples.

-

Internal Standard Spiking Solution: Prepare a combined IS working solution containing each stable isotope-labeled standard at a fixed concentration (e.g., 100 ng/mL) in Acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting these small polar molecules from the plasma matrix.[10][11] Acetonitrile is used as it efficiently denatures and precipitates high-abundance proteins like albumin.

Step-by-Step Protocol:

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the ice-cold Internal Standard Spiking Solution (in Acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[12]

-

Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.[10]

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used. A C18 reversed-phase column is suitable for separating these polar analytes when using an acidic mobile phase.

| Parameter | Condition |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | 0-1.0 min (2% B), 1.0-5.0 min (2-80% B), 5.0-6.0 min (80% B), 6.1-8.0 min (2% B, re-equilibration) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temp. | 325°C |

| Capillary Voltage | 3.5 kV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions are suggested starting points. The most intense transition is typically used for quantification (Quantifier) and a second for confirmation (Qualifier). Collision energies (CE) must be optimized for the specific mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type |

| This compound | 182.2 | 136.1 | Quantifier |

| This compound-¹³C₉,¹⁵N (IS) | 192.1 | 145.1 | Quantifier |

| L-DOPA | 198.1 | 152.1 | Quantifier |

| L-DOPA-d₃ (IS) | 201.1 | 155.1 | Quantifier |

| Dopamine | 154.1 | 137.1 | Quantifier |

| Dopamine-d₄ (IS) | 158.1 | 141.1 | Quantifier |

| Homovanillic Acid (HVA) | 183.1 | 137.1 | Quantifier |

| HVA-¹³C₆ (IS) | 189.1 | 143.1 | Quantifier |

| Vanillylmandelic Acid (VMA) | 199.1 | 153.1 | Quantifier |

| VMA-d₃ (IS) | 202.1 | 156.1 | Quantifier |

Method Validation Summary

The analytical method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[7][13] The validation ensures that the method is reliable for its intended purpose.

| Parameter | Result |

| Linearity (R²) | > 0.995 for all analytes |

| Calibration Range | Analyte-dependent, typically covering endogenous levels (e.g., this compound: 1-100 µg/mL; Dopamine: 0.1-50 ng/mL; HVA/VMA: 1-500 ng/mL) |

| Accuracy (Bias %) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV %) | Intra- and Inter-day precision <15% (<20% at LLOQ) |

| Matrix Effect | Compensated by co-eluting stable isotope-labeled internal standards |

| Recovery | Consistent and reproducible across the concentration range |

| Stability | Analytes stable in plasma for 3 freeze-thaw cycles and at room temperature for 24 hours post-preparation. |

Discussion and Troubleshooting

-

Causality of Choices: The selection of a simple protein precipitation with acetonitrile was a deliberate choice to balance efficiency with speed, minimizing sample manipulation steps where analyte loss or degradation could occur. The use of 0.1% formic acid in the mobile phase is crucial for ensuring the analytes, which are amphiprotic or acidic, are in their protonated form, leading to better chromatographic peak shape and enhanced ionization efficiency in positive ESI mode.

-

Trustworthiness through Internal Standards: The cornerstone of this method's reliability is the use of a dedicated stable isotope-labeled internal standard for each analyte.[9] These standards co-elute with their unlabeled counterparts and experience identical conditions during sample preparation, injection, and ionization. By calculating the peak area ratio of the analyte to its IS, any experimental variability is effectively normalized, ensuring the final calculated concentration is highly accurate.

-

Potential Challenges:

-

Ion Suppression: Plasma is a complex matrix. If significant ion suppression is observed, further sample cleanup using solid-phase extraction (SPE) may be considered.[7]

-

Peak Tailing: Catecholamines can interact with metal components in the HPLC system. Using a PFP (Pentafluorophenyl) column or an HPLC system with biocompatible components can mitigate this issue.

-

Analyte Stability: L-DOPA and Dopamine are susceptible to oxidation. Samples should be kept on ice or at 4°C during preparation, and the use of antioxidants like ascorbic acid in the collection tubes can be evaluated if degradation is a concern.

-

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable tool for the simultaneous quantification of this compound and its key metabolites in human plasma. The protocol is designed for high-throughput applications and adheres to regulatory standards for bioanalytical method validation, making it an invaluable asset for researchers in both academic and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HVA/VMA Ratio - Neurotransmitters (VibrantWellness) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. benchchem.com [benchchem.com]

- 8. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

Application Notes & Protocols: L-Tyrosine Supplementation in Rodent Models of Stress

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Rationale for L-Tyrosine in Stress Research

Stress, in its acute and chronic forms, precipitates a cascade of physiological and neurochemical changes that can impair cognitive function and lead to behavioral deficits. A critical component of this response is the increased firing rate of catecholaminergic neurons, leading to an accelerated turnover of neurotransmitters such as norepinephrine (NE) and dopamine (DA).[1][2][3] this compound, a large neutral amino acid, serves as the direct metabolic precursor for the synthesis of these vital catecholamines.[1][[“]]

Under normal physiological conditions, the enzyme tyrosine hydroxylase, which catalyzes the rate-limiting step in catecholamine synthesis, is saturated with its substrate, this compound. However, during periods of intense stress, the demand for catecholamine synthesis can outpace the availability of endogenous this compound, creating a bottleneck that results in the depletion of NE and DA stores.[1][3] This depletion is strongly correlated with decrements in cognitive performance, locomotor activity, and exploratory behavior in rodent models.[2][3]

Supplementation with exogenous this compound offers a targeted nutritional strategy to counteract these stress-induced deficits. By increasing the systemic and brain concentrations of this precursor amino acid, researchers can enhance the synthesis of catecholamines in rapidly firing neurons, thereby preventing or reversing the depletion of these neurotransmitters and mitigating the associated behavioral impairments.[1][2][5] This principle, often referred to as "precursor loading," forms the foundation of using this compound as a tool to investigate the neurobiology of stress and as a potential therapeutic agent to enhance resilience.[1]

This document provides a comprehensive guide to the practical application of this compound supplementation in rodent models of stress, detailing field-proven protocols, the underlying mechanistic principles, and the expected experimental outcomes.

The Catecholamine Synthesis Pathway: A Visual Guide

The conversion of this compound to functional catecholamine neurotransmitters is a well-defined enzymatic pathway. Understanding this process is crucial for interpreting the effects of this compound supplementation.

Caption: Enzymatic conversion of this compound to Dopamine and Norepinephrine.

Experimental Design and Protocols

Animal Models and Husbandry

Standard laboratory rodent strains such as BALB/c mice, ICR mice, Wistar rats, and Sprague-Dawley rats are commonly used in stress research.[2][6][7][8] It is imperative to maintain consistent and controlled environmental conditions (e.g., temperature, humidity, light-dark cycle) to minimize extraneous variables that could influence stress responses. Single housing may be a component of a chronic stress paradigm but should be carefully considered as it can be a stressor itself.[6][8]

This compound Preparation and Administration

The choice of administration route and dosage is critical for achieving the desired physiological effect.

Table 1: this compound Administration Protocols

| Parameter | Acute Supplementation | Chronic Supplementation |

| Objective | To counteract the immediate effects of an acute stressor. | To investigate the long-term prophylactic effects against chronic stress. |

| Dosage Range | 100-500 mg/kg body weight.[2][7][9] | Typically administered as a percentage of the diet or in drinking water. |

| Administration Route | Intraperitoneal (i.p.) injection is common for rapid bioavailability.[2][7][10] Oral gavage or dietary supplementation can also be used.[3] | Dietary supplementation is the most common and least invasive method. |

| Timing | 30-60 minutes prior to stressor exposure.[2][11] | Administered continuously over a period of days or weeks.[6][8] |

| Vehicle | Sterile saline (0.9% NaCl) is the standard vehicle for injections. | This compound can be mixed into powdered chow or dissolved in drinking water. |

Protocol 3.2.1: Preparation of this compound for Intraperitoneal Injection (Acute Model)

-

Calculate the required dose: Based on the animal's body weight, determine the total amount of this compound needed. For a 25g mouse and a 200 mg/kg dose, you would need 5 mg of this compound.

-

Weigh this compound: Accurately weigh the calculated amount of this compound powder.

-

Dissolve in vehicle: Suspend the this compound in sterile 0.9% saline. This compound has limited water solubility, so gentle heating and vortexing may be required. The final volume should be calculated for a standard injection volume (e.g., 10 ml/kg).

-

Administer: Inject the solution intraperitoneally 30-60 minutes before the application of the stressor.[2]

Protocol 3.2.2: Preparation of this compound Supplemented Diet (Chronic Model)

-

Determine the desired concentration: this compound can be added to standard rodent chow at a specified percentage (e.g., 2% by weight).

-

Mix thoroughly: Mill the standard chow into a powder. Add the appropriate amount of this compound and mix extensively to ensure a homogenous distribution.

-

Re-pellet or provide as powder: The mixed chow can be re-pelleted or provided to the animals in a powder form in specialized feeders to prevent spillage.

-

Monitor food intake: It is crucial to measure daily food consumption to ensure that the this compound intake is consistent across all animals.

Stress Paradigms

The choice of stressor should align with the research question (acute vs. chronic stress).

-

Acute Stressors:

-

Tailshock Stress: Involves delivering mild, inescapable foot or tail shocks over a defined period (e.g., 60 minutes).[2][3]

-

Cold Stress: Can be induced by immersion in cold water or exposure to a cold environment to lower core body temperature.[1]

-

Restraint Stress: Involves placing the animal in a small enclosure that limits movement for a period of time.

-

-

Chronic Stressors:

-

Chronic Unpredictable Stress (CUS): This model exposes rodents to a series of different, mild stressors in a random order over several weeks to prevent habituation.[6][12] Stressors can include cage tilt, wet bedding, light/dark cycle reversal, and social isolation.

-

Social Isolation Stress: Housing social animals like mice and rats individually for an extended period can induce a chronic stress state.[8]

-

Assessment of Outcomes: Behavioral and Neurochemical Analyses

A multi-faceted approach to assessment is necessary to fully characterize the effects of this compound supplementation.

Behavioral Assays

Table 2: Common Behavioral Tests for Stress in Rodents

| Behavioral Domain | Test | Description | Expected Outcome with this compound |

| Anxiety/Exploratory Behavior | Open Field Test | Measures locomotor activity and anxiety-like behavior in a novel environment.[2][3] | Increased locomotor activity and exploration (e.g., more line crossings, more time in the center).[2][3][6] |